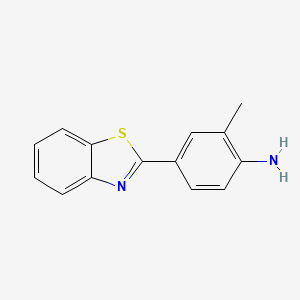

4-(1,3-Benzothiazol-2-yl)-2-methylaniline

描述

Contextualization within Heterocyclic Organic Chemistry

4-(1,3-Benzothiazol-2-yl)-2-methylaniline is classified as a heterocyclic compound, a major category in organic chemistry. Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring. In this particular molecule, the core is a benzothiazole (B30560) moiety, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govnanobioletters.com The thiazole ring itself is a five-membered ring containing both sulfur and nitrogen atoms. nih.gov The presence of these heteroatoms imparts distinct physical and chemical properties to the molecule, influencing its reactivity, electronic distribution, and potential for intermolecular interactions. The structure of this compound features this benzothiazole system linked to a substituted aniline (B41778) group (a benzene ring with an amino group and a methyl group). This specific arrangement of aromatic and heterocyclic rings defines its chemical behavior and is central to the research interest it has attracted.

Significance of Benzothiazole Scaffolds in Modern Chemical Research

The benzothiazole scaffold is a privileged structure in modern chemical research, particularly in the field of medicinal chemistry. nih.govnanobioletters.comuni.lu This is due to the wide array of biological activities exhibited by compounds containing this fused ring system. nih.govnih.gov Benzothiazole derivatives have been reported to possess a multitude of pharmacological properties, including:

Antimicrobial nih.gov

Antidiabetic nih.gov

Anti-inflammatory nih.gov

Anticonvulsant nih.gov

Antiviral nih.gov

Antitubercular nanobioletters.com

The versatility of the benzothiazole ring allows for substitutions at various positions, enabling chemists to modulate the biological and pharmacological profile of the resulting derivatives. semanticscholar.org For instance, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be critical for a variety of biological activities. mdpi.com This structural flexibility and broad spectrum of activity have made the benzothiazole scaffold a focal point for the development of new therapeutic agents and other functional molecules. uni.lu

Scope and Objectives of Scholarly Investigations on this compound

Scholarly investigations into this compound, also known by synonyms such as 2-(4-amino-3-methylphenyl)benzothiazole and DF 203, have been notably focused on its potential as an anticancer agent. nih.govnih.govsemanticscholar.org Research has shown that this specific compound is a potent and selective antitumor agent. A primary objective of these studies has been to synthesize and characterize this molecule and its derivatives to evaluate their efficacy against various cancer cell lines. nih.govmdpi.com

A significant finding in this area is that the substitution of a methyl group at the 3'-position of the aminophenyl ring (as is the case in this compound) contributes to increased antitumor activity against a range of cancer cells, including those of the ovary, colon, and kidney. semanticscholar.orgmdpi.com This has led to the development of this compound (as DF 203) as an anticancer agent, which has even progressed to Phase 1 clinical trials as a prodrug. nih.govsemanticscholar.org

Further objectives of research on this compound include its use as a ligand in the synthesis of novel metal complexes. nih.govnih.gov For example, it has been used to create platinum(II) complexes to develop new chemotherapy agents, aiming to leverage the synergistic effects of the benzothiazole aniline core and the metallic center for enhanced and selective cytotoxicity against cancer cells. nih.govmdpi.com Beyond oncology, the compound is also utilized in proteomics research. scbt.com The overarching goal of these investigations is to synthesize and characterize new derivatives and complexes, understand their mechanisms of action, and explore their potential applications, primarily in the development of new cancer therapies. nih.govmdpi.com

Structure

3D Structure

属性

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBCUMFOZBUJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327656 | |

| Record name | 4-(1,3-benzothiazol-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178804-04-1 | |

| Record name | 4-(2-Benzothiazolyl)-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178804-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 674495 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178804041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1,3-benzothiazol-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 1,3 Benzothiazol 2 Yl 2 Methylaniline

Established Synthetic Routes for Benzothiazole (B30560) Derivatives

The construction of the benzothiazole ring system is typically achieved through the reaction of 2-aminothiophenol (B119425) with a variety of carbon-electrophiles. These methods are well-documented and form the foundation for producing a wide array of substituted benzothiazoles.

Complex benzothiazole derivatives are often assembled through multi-step reaction sequences that allow for the introduction of diverse functional groups. nih.gov These protocols provide the flexibility to build molecular complexity systematically. For instance, a common strategy involves the initial formation of a core benzothiazole structure, which is then subjected to further functionalization.

One such approach begins with the acylation of a substituted 2-aminobenzothiazole, followed by cyclization reactions to introduce additional heterocyclic rings, such as thiazole (B1198619) or oxadiazole moieties. nih.gov An example is the synthesis of benzothiazole-semicarbazone hybrids, which starts with the acylation of an aminobenzothiazole with chloroacetyl chloride. This intermediate then undergoes cyclization with thiourea (B124793) to form a second aminothiazole ring, which is subsequently condensed with aromatic aldehydes to yield the final products. nih.gov This step-wise approach allows for precise control over the final molecular architecture.

The most prevalent and direct method for synthesizing the benzothiazole nucleus is the condensation reaction between a 2-aminothiophenol and a molecule containing a carbonyl or equivalent functional group. mdpi.comnih.gov This reaction typically involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to afford the aromatic benzothiazole ring.

For the synthesis of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline, the key precursors would be 2-aminothiophenol and 4-amino-3-methylbenzoic acid or its derivatives (like aldehydes, acyl chlorides, or nitriles). nih.gov The condensation with carboxylic acids often requires a dehydrating agent or catalyst, such as polyphosphoric acid (PPA), which facilitates the cyclization by heating. nih.gov For example, the condensation of 2-aminothiophenol with substituted p-aminobenzoic acids in the presence of PPA at high temperatures (e.g., 220°C) has been reported to produce 2-(p-aminophenyl)benzothiazole derivatives. nih.gov

Similarly, aldehydes are common precursors. The reaction of 2-aminothiophenol with various aromatic aldehydes can be catalyzed by acids or promoted by oxidizing agents to yield 2-arylbenzothiazoles. mdpi.comnih.gov

Interactive Table: Condensation Reaction Conditions

| Precursor | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehydes | SnP2O7 | - | - | 8-35 min | 87-95% | mdpi.com |

| Aromatic Aldehydes | H2O2/HCl | Ethanol (B145695) | Room Temp | 1 h | Excellent | mdpi.com |

| Substituted Benzaldehydes | Koser's Reagent | 1,4-Dioxane | Room Temp | 5-10 min | 93-98% | nih.gov |

| p-Aminobenzoic Acids | PPA | - | 220 °C | 3 h | 50-60% | nih.gov |

| Aromatic Carboxylic Acids | Triphenyl Phosphite (TPP) | TBAB | - | - | 60-87% | nih.gov |

Advanced Synthetic Approaches to this compound

To improve efficiency, yield, and environmental friendliness, researchers have developed advanced synthetic strategies that often employ oxidative conditions or sophisticated catalytic systems.

Oxidative cyclization combines the condensation and oxidation steps into a single, often one-pot, procedure. This approach typically involves the reaction of 2-aminothiophenol with an aldehyde to form a benzothiazoline (B1199338) intermediate, which is then oxidized in situ to the corresponding benzothiazole.

Various oxidizing agents have been employed for this purpose. A simple and green method uses a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol at room temperature. mdpi.comyoutube.com Another effective system utilizes sodium hydrosulfite (Na₂S₂O₄) as the oxidizing agent in a refluxing water-ethanol mixture. nih.gov More advanced reagents include hypervalent iodine compounds like Koser's reagent [PhI(OH)OTs], which can catalyze the reaction between 2-aminothiophenol and substituted benzaldehydes at room temperature in excellent yields (93-98%) and very short reaction times (5-10 minutes). nih.gov These methods offer advantages such as mild reaction conditions and operational simplicity.

The use of catalysts has revolutionized benzothiazole synthesis, enabling reactions under milder conditions with greater efficiency and selectivity. A wide range of catalysts have been explored, including metal-based catalysts, biocatalysts, and photocatalysts.

Metal-Based Catalysts: Copper-catalyzed methods are effective for forming 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. mdpi.com Palladium catalysts on a carbon support (Pd/C) have been used for the ligand-free cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org Zinc sulfide (B99878) (ZnS) nanoparticles have also been reported as a recyclable, efficient catalyst for the condensation of 2-aminothiophenol with benzaldehydes under solvent-free conditions. ekb.eg

Biocatalysts: Enzymes like laccases have been used as green catalysts for the condensation of 2-aminothiophenol with aromatic aldehydes. mdpi.com

Photocatalysts: In a metal-free approach, fluorescein, activated by a blue LED light source, can catalyze the synthesis of benzothiazole derivatives from 2-aminothiophenols and aromatic aldehydes under a molecular oxygen atmosphere at room temperature. ekb.eg

Green Catalysts: Ionic liquids and solid-supported catalysts, such as polystyrene-grafted iodine acetate (B1210297), have been developed to facilitate easier product isolation and catalyst recycling, aligning with the principles of green chemistry. mdpi.comyoutube.com

Process Optimization and Scalability for this compound Production

The transition from laboratory-scale synthesis to industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and sustainability. Key areas of focus include reaction conditions, solvent and catalyst selection, and the mode of production (batch vs. continuous).

The choice of catalyst is paramount for scalability. An ideal industrial catalyst should be inexpensive, robust, highly active, and easily separable from the reaction mixture for reuse. The development of heterogeneous catalysts, such as SnP₂O₇ which can be reused multiple times without loss of activity, is a significant step towards scalable and sustainable production. mdpi.com

Furthermore, shifting from traditional batch processing to continuous flow manufacturing using microchannel reactors offers substantial advantages. Continuous processes can provide superior control over reaction temperature (especially for exothermic reactions), significantly reduce reaction times (from hours to seconds), and increase product yield and purity. aidic.it This approach not only enhances safety and efficiency but also reduces energy consumption and waste generation, providing a pathway for the clean and scalable production of complex molecules like this compound. aidic.it The development of robust initiator systems that are less hazardous and more stable under manufacturing conditions is also a key consideration for scaling up radical reactions that may be involved in certain synthetic routes. lookchem.com

Reaction Condition Optimization for Yield and Purity

Optimizing the synthesis of 2-arylbenzothiazoles is critical for maximizing product yield and purity while minimizing reaction time and environmental impact. Research has demonstrated that the choice of catalyst, solvent, and energy input significantly influences the reaction's efficiency.

A variety of catalysts have been employed to enhance the condensation reaction. Acidic catalysts such as succinimide-N-sulfonic acid have been shown to effectively protonate the aldehyde, making it more susceptible to nucleophilic attack by the amine group of 2-aminothiophenol, leading to high yields in as little as 5-15 minutes. mdpi.com Similarly, a combination of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol provides excellent yields (85–94%) within an hour at room temperature. mdpi.com

To align with green chemistry principles, heterogeneous and reusable catalysts are highly sought after. For instance, a Cu(II)-containing nano-silica triazine dendrimer has been used to produce 2-substituted benzothiazoles with yields of 87–98%. mdpi.commdpi.com Another eco-friendly approach utilizes microwave irradiation in conjunction with biocatalysts like Acacia concinna or catalysts such as SnP₂O₇, which dramatically reduces reaction times to 8-35 minutes and often allows for solvent-free conditions. mdpi.comingentaconnect.com Melt reaction conditions, where the reactants are heated together without a solvent, also provide an efficient, catalyst-free route to 2-arylbenzothiazoles with high yields. researchgate.net These methods demonstrate that reaction conditions can be tailored to be highly efficient, with yields often exceeding 90% regardless of whether the aldehyde substituent is electron-donating or electron-withdrawing. mdpi.com

Table 1: Comparison of Catalytic Systems for 2-Arylbenzothiazole Synthesis

| Catalyst System | Solvent | Conditions | Reaction Time | Yield (%) | Reference |

| Succinimide-N-sulfonic acid | Acetonitrile (B52724) / Solvent-free | Room Temp. | 5-15 min | High | mdpi.com |

| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | mdpi.com |

| Cu(II)-nanosilica dendrimer | N/A | N/A | 15-90 min | 87-98 | mdpi.commdpi.com |

| SnP₂O₇ | N/A | Microwave | 8-35 min | 87-95 | mdpi.com |

| Acacia concinna | Solvent-free | Microwave | Short | High | mdpi.com |

| Scandium triflate (Sc(OTf)₃) | N/A | O₂ atmosphere | N/A | Good | clockss.org |

| None (Melt Reaction) | Solvent-free | Heat | Short | High | researchgate.net |

| Na₂S·9H₂O | N/A | Microwave | Short | High | ingentaconnect.com |

Continuous Flow Reactor Applications

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability. For the synthesis of benzothiazoles, continuous flow reactors provide an elegant solution for multi-step sequences, including those involving hazardous intermediates or requiring precise temperature control. researchgate.net

A multi-step continuous flow protocol has been successfully developed for the synthesis of complex condensed benzothiazoles. researchgate.net Such a process can incorporate several transformations, including ring closures and functional group manipulations like nitro group reductions, within a single, streamlined system. researchgate.net The use of microfluidic chips or packed-bed reactors allows for efficient mixing and heat transfer, which can significantly accelerate reaction rates and improve yields compared to batch methods. researchgate.net For instance, GO membranes have been utilized as catalytic membrane reactors to facilitate the rapid flow synthesis of benzothiazole derivatives. researchgate.net This technology is particularly advantageous for reactions that are exothermic or involve unstable intermediates, as the small reactor volume minimizes safety risks. researchgate.net

Industrial Production Considerations

For the industrial-scale production of this compound, several factors are critical: cost-effectiveness, safety, scalability, and environmental impact. The ideal industrial process would feature high yields, short reaction times, and the use of inexpensive, non-toxic, and recyclable materials.

Modern synthetic strategies align well with these requirements. The use of reusable heterogeneous catalysts, as seen with Cu(II)-nanosilica or ZnO nanoparticles, reduces costs and waste. mdpi.com "On water" synthesis, where the reaction is performed in water at elevated temperatures, and solvent-free melt reactions are highly attractive from an environmental and cost perspective, as they eliminate the need for volatile organic solvents. researchgate.netrsc.org

Furthermore, the adoption of continuous flow manufacturing is a key consideration for industrial production. researchgate.net Continuous processes offer better process control, leading to more consistent product quality. They are also inherently safer, especially when dealing with exothermic reactions or hazardous reagents, due to the small volume of material being reacted at any given time. The ability to run continuously for extended periods makes flow chemistry a highly efficient and scalable option for meeting industrial production demands. researchgate.netorientjchem.org

Derivatization and Functionalization Strategies of this compound

The structure of this compound contains multiple reactive sites, allowing for a variety of derivatization and functionalization reactions. These modifications can be used to modulate the compound's physicochemical and biological properties.

Oxidation and Reduction Pathways

The final step in many benzothiazole syntheses is the oxidation of a benzothiazoline intermediate, often using mild oxidants like molecular oxygen, which suggests the aromatic benzothiazole ring is relatively stable towards oxidation. clockss.org However, under more vigorous conditions, oxidation of the sulfur atom to form a sulfoxide (B87167) or sulfone could potentially occur, a reaction known for other benzothiazole-containing compounds. rsc.org

Reduction pathways are also viable. The nitro group, if present as a substituent, can be readily reduced to an amine without affecting the core benzothiazole structure. This has been demonstrated in the continuous-flow synthesis of related condensed benzothiazoles, where a nitro group was hydrogenated using a catalyst cartridge. researchgate.net This transformation is valuable for introducing an additional amino group, further enabling derivatization.

Synthesis of Related N-Substituted Aniline (B41778) Derivatives

The primary amino group on the aniline ring of this compound is a prime site for functionalization. Standard reactions for anilines, such as N-alkylation and N-acylation, can be employed to introduce a wide variety of substituents.

A powerful and modern method for creating complex N-substituted derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction can be used to link the aniline moiety to other molecules via a stable triazole ring. For example, the aniline could first be converted to an azide (B81097), which would then react with a terminal alkyne to form a 1,2,3-triazole derivative. nih.gov This strategy has been used to synthesize a variety of 1-substituted 1,2,3-triazole derivatives with high efficiency and regiospecificity. nih.gov This approach allows for the modular assembly of complex molecules, providing a versatile tool for creating libraries of N-substituted aniline derivatives for various applications.

Generation and Reactivity of Nitrenium Ion Intermediates

The generation of nitrenium ions from arylamines like this compound is a critical step in their metabolic activation and is believed to be responsible for their biological effects. nih.gov These reactive intermediates are typically not formed directly from the parent amine but through a multi-step process.

Generation Pathway:

Aryl nitrenium ions are generally formed through the heterolysis of an N-X bond, where X can be nitrogen, oxygen, or a halogen. wikipedia.org In a biological context, the process for derivatives of 2-(4-aminophenyl)benzothiazole begins with enzymatic oxidation by cytochrome P450 1A1 (CYP450 1A1). nih.gov This oxidation transforms the primary amine into a hydroxylamine (B1172632). nih.gov The resulting hydroxylamine is then proposed to be metabolized into an ester, such as an acetate ester. nih.govnih.gov This ester serves as the direct precursor to the nitrenium ion. The ionization of this ester via the rate-limiting heterolysis of the N-O bond generates the corresponding 4-(1,3-benzothiazol-2-yl)-2-methylphenylnitrenium ion. nih.gov

The synthesis of the nitrenium ion precursor can be achieved in the laboratory. For instance, the corresponding nitro-analogue, 2-(4-nitro-3-methylphenyl)benzothiazole, can be reduced to the hydroxylamine using hydrazine (B178648) hydrate (B1144303) with a Palladium on carbon (Pd/C) catalyst. nih.gov Subsequent reaction of the stable hydroxylamine with acetyl cyanide or pyruvonitrile, catalyzed by an amine like N-ethylmorpholine, yields the acetate ester precursor. nih.govnih.gov

Reactivity and Lifetime:

The 4-(1,3-benzothiazol-2-yl)-2-methylphenylnitrenium ion is a long-lived reactive intermediate. nih.gov Studies on the closely related 4-(benzothiazol-2-yl)phenylnitrenium ion, generated from its acetate ester precursor via hydrolysis or laser flash photolysis, revealed a transient species with a maximum absorption at 570 nm and a lifetime of 530 nanoseconds in water. nih.gov The presence of the 3'-methyl group, as in the title compound, has a significant impact on the reactivity of the ester precursor. Esters with this methyl group have much shorter lifetimes (5–10 seconds) compared to their unmethylated counterparts (400–800 seconds), which accelerates the formation of the nitrenium ion. nih.gov However, the lifetime of the resulting nitrenium ion itself is not significantly altered by this substitution. nih.gov

Once generated, the nitrenium ion is a potent electrophile. wikipedia.org Its reactivity is characterized by its interactions with nucleophiles. For example, in the presence of sodium azide, the nitrenium ion is efficiently trapped, forming an azide adduct. nih.govnih.gov The reaction with water leads to the formation of a quinol-type product. nih.gov Interestingly, the regiochemistry of the attack depends on the nucleophile; azide trapping predominantly occurs at the position ortho to the nitrogen (C2), while water adducts are formed mainly at the para position (C4). nih.gov This difference in regioselectivity is attributed to the potential reversible formation of an unstable initial adduct that rearranges to the final, more stable product. nih.gov

Table 1: Lifetime and Reactivity Data of Benzothiazole-derived Nitrenium Ions

| Precursor Compound | Generated Intermediate | Lifetime of Intermediate | Reactants/Traps | Products | Citation |

|---|---|---|---|---|---|

| Acetic acid ester of 2-(4-hydroxylamino-3-methylphenyl)benzothiazole | 4-(1,3-Benzothiazol-2-yl)-2-methylphenylnitrenium ion | ~250-1150 ns | Azide (N₃⁻) | Azide adduct at C2 position | nih.gov |

| Acetic acid ester of 2-(4-hydroxylaminophenyl)benzothiazole | 4-(Benzothiazol-2-yl)phenylnitrenium ion | 530 ns | Water (H₂O) | Quinol-type adduct at C4 position | nih.gov |

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of products derived from the chemical transformations of this compound are essential to obtain materials of high purity for characterization and further use. The choice of technique depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity. Common methods include chromatography, extraction, and recrystallization. nih.govmdpi.comnih.gov

Chromatographic Methods:

Column chromatography is a widely used and versatile technique for separating components of a mixture. mdpi.com For the purification of benzothiazole derivatives, silica (B1680970) gel is a common stationary phase. nih.govmdpi.comnih.gov

Radial Chromatography: This technique has been successfully employed to purify the products resulting from the reaction of the nitrenium ion with water. For example, the quinone-imine type product was purified on silica gel using a solvent system of 10/90 ethyl acetate/dichloromethane. nih.gov

Flash Column Chromatography: For many synthetic benzothiazoles, purification is achieved using column chromatography with various solvent systems, often involving mixtures of petroleum ether and diethyl ether, or chloroform (B151607) and methanol, with polarity adjusted to achieve optimal separation. nih.govnih.gov

Extraction and Washing:

Liquid-liquid extraction is a fundamental step to separate the desired product from the reaction mixture, especially to remove inorganic salts, acids, or bases.

Following the synthesis of benzothiazole-amide hybrids, the reaction mixture is often worked up by washing the organic layer with a dilute acid (e.g., 10% hydrochloric acid), a saturated solution of a weak base (e.g., sodium carbonate), and brine. nih.gov This sequence removes unreacted starting materials and by-products. The combined organic layers are then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) before solvent evaporation. nih.govnih.gov

Recrystallization and Filtration:

Recrystallization is a powerful method for purifying solid compounds. It relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.

Many 2-substituted benzothiazole derivatives can be isolated and purified simply by recrystallization from solvents like acetonitrile or ethanol. nih.govnih.gov In some cases, simple filtration is sufficient to isolate a pure, solid product, particularly when the desired compound precipitates out of the reaction mixture while by-products remain in solution. nih.gov

Table 2: Summary of Purification Techniques for Benzothiazole Derivatives

| Product Type | Purification Method | Details (Stationary/Mobile Phase, Solvents) | Citation |

|---|---|---|---|

| Water adducts of nitrenium ion | Radial Chromatography | Stationary Phase: Silica gel; Mobile Phase: 10/90 Ethyl acetate/Dichloromethane | nih.gov |

| Azide adducts of nitrenium ion | Extraction & Chromatography | Extraction with CH₂Cl₂; Purification by chromatography | nih.gov |

| Benzothiazole-amide hybrids | Column Chromatography & Washing | Washing with HCl, Na₂CO₃, brine; Chromatography on silica gel | nih.gov |

| Various 2-substituted benzothiazoles | Recrystallization/Filtration | Solvents: Acetonitrile, Ethanol | nih.govnih.gov |

| Hydroxylamine precursors | Chromatography | Purification by chromatography | nih.gov |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through ionization and fragmentation. For 4-(1,3-Benzothiazol-2-yl)-2-methylaniline (C₁₄H₁₂N₂S), the monoisotopic mass is 240.0721 Da. uni.lunih.gov In mass spectrometry, this compound would be identified by its molecular ion peak (M⁺) at m/z 240. uni.lu Depending on the ionization technique, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ are commonly observed. uni.lu

The fragmentation of this compound under electron ionization would involve the cleavage of its characteristic bonds. The fragmentation of the benzothiazole (B30560) core is a key diagnostic feature. The basic benzothiazole structure (C₇H₅NS) typically shows major fragments corresponding to the loss of HCN (m/z 108) and C₂H₂S (m/z 58), leading to characteristic ions. nist.gov For substituted benzothiazoles, fragmentation pathways can be complex. Studies on related benzothiazole derivatives show that fragmentation often involves α-cleavage at substituent groups or cleavage of the thiazole (B1198619) ring. nih.gov For instance, the bond between the phenyl ring and the benzothiazole moiety is a likely point of cleavage. The presence of the methyl and amino groups on the aniline (B41778) ring will also direct specific fragmentation pathways, such as the loss of a methyl radical (•CH₃) or ammonia (B1221849) (NH₃).

Predicted mass-to-charge ratios for various adducts of the parent molecule have been calculated and are essential for its identification in complex matrices. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M]⁺ | 240.07156 | 153.5 |

| [M+H]⁺ | 241.07939 | 150.6 |

| [M+Na]⁺ | 263.06133 | 162.6 |

| [M+K]⁺ | 279.03527 | 156.5 |

| [M-H]⁻ | 239.06483 | 158.1 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is dictated by its extended conjugated system, which includes the aniline and benzothiazole rings. Molecules with such chromophores typically exhibit high-intensity absorption bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* electronic transitions. niscpr.res.inscielo.org.za

The benzothiazole moiety itself, linked to the substituted phenyl ring, forms a donor-acceptor system that influences the absorption maxima (λ_max_). Research on related 2-phenylbenzothiazole (B1203474) derivatives shows that they absorb light in the UVA range (315–400 nm). nih.gov The absorption bands are generally attributed to π→π* transitions within the conjugated aromatic system. niscpr.res.in The presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups on the phenyl ring is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted 2-phenylbenzothiazole. Theoretical studies on similar 2-(2'-aminophenyl)benzothiazole (APBT) derivatives confirm that substitutions on the aminophenyl ring significantly modulate the HOMO-LUMO energy gap and thus the absorption wavelengths. cmu.ac.th

| Compound | Absorption λ_max_ (nm) | Emission λ_max_ (nm) | Major Transition (Absorption) |

|---|---|---|---|

| APBT | 367.4 | 451.9 | HOMO → LUMO (98%) |

| APBT with -NO₂ at R1 | 383.0 | 563.8 | HOMO → LUMO (97%) |

| APBT with -CN at R2 | 369.3 | 494.6 | HOMO → LUMO (98%) |

Fluorescence Spectroscopy for Photophysical Property Characterization

Benzothiazole derivatives are well-known for their fluorescent properties, which are highly sensitive to their molecular structure and environment. niscpr.res.inscilit.com The 2-phenylbenzothiazole core is a significant chromophore, and its derivatives are often used as fluorescent probes. mdpi.com The fluorescence of this compound arises from the de-excitation of the excited state populated upon UV light absorption.

Studies on analogous compounds show that they typically emit in the blue to green region of the spectrum (around 380-450 nm). niscpr.res.inresearchgate.net The fluorescence quantum yield and emission wavelength are influenced by the electronic nature of substituents. The electron-donating amino and methyl groups in the target compound are expected to enhance fluorescence intensity. Furthermore, some 2-(aminophenyl)benzothiazole derivatives are known to exhibit excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift and dual emission, although this is more common when the amino group is at the 2'-position. mdpi.com The photophysical properties, including fluorescence, make these compounds valuable in the development of sensors and light-emitting materials. mdpi.comresearchgate.net

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Precise Molecular Geometry Determination

While the specific crystal structure for this compound is not publicly available, detailed analysis of a closely related derivative, 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, provides significant insight into the expected molecular geometry. nih.gov Single crystal X-ray diffraction of this analog reveals that the molecule is not planar. nih.gov

A key geometric feature is the dihedral angle between the benzothiazole ring system and the central benzene (B151609) (aniline) ring. In the related structure, this angle was found to be 7.22 (1)°. nih.gov This near-planarity allows for significant electronic conjugation between the two ring systems. The methyl group at the 2-position of the aniline ring in the target compound would likely introduce some steric hindrance, potentially increasing this dihedral angle slightly. Bond lengths and angles within the benzothiazole and aniline rings are expected to conform to standard values for sp²-hybridized carbon and nitrogen atoms in aromatic systems.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5042 (3) |

| b (Å) | 11.5721 (5) |

| c (Å) | 11.9415 (5) |

| α (°) | 99.597 (1) |

| β (°) | 103.599 (1) |

| γ (°) | 99.813 (1) |

| Volume (ų) | 840.52 (6) |

| Dihedral Angle (Benzothiazole/Benzene) | 7.22 (1)° |

Analysis of Supramolecular Interactions and Crystal Packing

The primary amino group (-NH₂) is a strong hydrogen bond donor, while the nitrogen atom of the benzothiazole ring is a potential hydrogen bond acceptor. Therefore, intermolecular N-H···N hydrogen bonds are highly probable, linking molecules into chains or more complex networks. nih.govresearchgate.net

Theoretical and Computational Investigations of 4 1,3 Benzothiazol 2 Yl 2 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations serve as a "computational microscope," allowing for the detailed examination of molecular characteristics at the atomic level. These methods are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches. For molecules like 4-(1,3-Benzothiazol-2-yl)-2-methylaniline, DFT and ab initio methods are particularly favored for their accuracy in predicting electronic and structural properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules. researchgate.net It offers a favorable balance between computational cost and accuracy by calculating the total energy of a system based on its electron density. Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d) or 6-31+G** are commonly employed for optimizing geometries and predicting the properties of benzothiazole (B30560) derivatives. researchgate.netnih.gov

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| C-C (Aryl) | Aromatic carbon-carbon bond length | ~1.39 - 1.41 Å |

| C-N (Thiazole) | Carbon-nitrogen bond length in the thiazole (B1198619) ring | ~1.38 Å |

| C-S (Thiazole) | Carbon-sulfur bond length in the thiazole ring | ~1.76 Å |

| Dihedral Angle | Angle between benzothiazole and aniline (B41778) rings | Variable (e.g., 5-20°) |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.com

In donor-π-acceptor (D-π-A) molecules like this compound, the HOMO is typically localized on the electron-donating group (the methylaniline moiety), while the LUMO is centered on the electron-accepting group (the benzothiazole moiety). researchgate.net This spatial separation facilitates intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will have its main absorption bands at longer wavelengths. Computational studies on similar benzothiazole derivatives have reported energy gaps in the range of 4.4 to 4.7 eV. mdpi.com

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 4.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and is color-coded to indicate different electrostatic potential values. MEP maps are highly effective for identifying the sites susceptible to electrophilic and nucleophilic attack. mdpi.com

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) localized around the electronegative nitrogen and sulfur atoms of the benzothiazole ring and the nitrogen of the amino group. These areas are nucleophilic and prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, indicating electrophilic sites. scirp.org

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. These theoretical predictions are instrumental in assigning the observed experimental spectral bands to specific molecular vibrations, such as C-H stretching, N-H bending, or C=N stretching.

Calculated harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. A thorough vibrational analysis for this compound would confirm its structural integrity and provide a detailed understanding of its intramolecular dynamics. researchgate.net

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are another class of quantum chemical calculations. Unlike DFT, which relies on an approximate functional, ab initio methods are derived directly from the Schrödinger equation without empirical parameters.

While computationally more demanding, these methods can provide highly accurate results and are often used to benchmark other methods like DFT. For instance, Hartree-Fock calculations have been used alongside DFT to study molecules with similar benzimidazole cores, providing a comprehensive analysis of the molecular geometry and electronic properties. researchgate.net For a molecule like this compound, applying ab initio methods could offer a deeper validation of the results obtained from DFT.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Computational Spectroscopic Property Prediction

Theoretical chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, computational methods such as Density Functional Theory (DFT) are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) and UV-Vis absorption spectra.

The prediction of NMR chemical shifts through computational means has become a standard procedure in the structural elucidation of organic compounds. nrel.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating isotropic nuclear magnetic shielding constants. mdpi.comnih.gov This method, typically used in conjunction with DFT functionals like B3LYP and basis sets such as 6-311+G(d,p), allows for the accurate prediction of both ¹H and ¹³C chemical shifts. elsevierpure.com

Calculations are performed on the molecule's optimized geometry. researchgate.net The computed isotropic shielding values are then referenced against the shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory, to yield the chemical shifts (δ). elsevierpure.com Statistical analysis comparing calculated and experimental values for similar compounds often shows excellent linear correlation, supporting the reliability of the assignments. elsevierpure.com

Below is a table of representative predicted NMR chemical shifts for key atoms in this compound, based on the GIAO-DFT methodology.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | 2.1 - 2.4 | 17 - 21 |

| Amine (NH₂) | 4.0 - 5.5 | - |

| Aniline Ring C-NH₂ | - | 145 - 150 |

| Aniline Ring C-CH₃ | - | 125 - 130 |

| Aniline Ring C-Benzothiazole | - | 128 - 133 |

| Aniline Ring CH | 6.7 - 7.8 | 115 - 130 |

| Benzothiazole Ring CH | 7.3 - 8.1 | 121 - 127 |

| Benzothiazole Ring C-S | - | 134 - 138 |

| Benzothiazole Ring C-N | - | 152 - 156 |

| Benzothiazole C=N | - | 165 - 170 |

Note: The values presented are illustrative and represent a typical range expected from GIAO-DFT calculations. Actual experimental values may vary.

Time-dependent density functional theory (TD-DFT) is a robust computational method for simulating the electronic absorption spectra of molecules by calculating their excited states. nih.gov This approach predicts the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov Functionals such as B3LYP and CAM-B3LYP are commonly used for these calculations, often within a polarizable continuum model (PCM) to simulate solvent effects. nih.gov

For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is dominated by π → π* and n → π* electronic transitions. TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals involved. researchgate.net The results help interpret experimental spectra and understand the electronic structure of the molecule. nih.govresearchgate.net

A summary of theoretical UV-Vis absorption data for plausible transitions in this compound, as would be predicted by TD-DFT, is provided below.

| Transition Type | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| π → π | 320 - 350 | > 0.5 | HOMO → LUMO |

| π → π | 270 - 290 | > 0.3 | HOMO-1 → LUMO |

| n → π* | 360 - 390 | < 0.1 | HOMO → LUMO+1 |

Note: These values are representative of typical TD-DFT predictions for this class of compounds and are intended for illustrative purposes.

Mechanistic Insights from Computational Simulations

Computational chemistry offers profound insights into reaction mechanisms, allowing for the characterization of pathways and the study of reactive intermediates that may be too transient to observe experimentally.

The synthesis of 2-aryl-benzothiazoles, including this compound, commonly involves the condensation of 2-aminothiophenol (B119425) with a substituted aromatic aldehyde or a related precursor. mdpi.com A plausible route involves the reaction between 2-aminothiophenol and 4-amino-3-methylbenzaldehyde. The mechanism proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to form the benzothiazole ring. eurekaselect.com

Computational modeling can be employed to investigate this reaction pathway in detail. By calculating the potential energy surface, stationary points corresponding to reactants, intermediates, transition states, and products can be identified. Transition state theory is used to locate the saddle point on the energy surface that connects reactants to products, and frequency calculations are performed to confirm it as a true transition state (characterized by a single imaginary frequency). The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction's kinetic feasibility.

The biological activity of many benzothiazole derivatives is linked to their metabolic activation into reactive electrophiles. nih.gov For compounds structurally similar to this compound, such as the parent compound 2-(4-aminophenyl)benzothiazole and its ring-substituted derivatives, activation by cytochrome P450 enzymes can lead to the formation of hydroxylamines. nih.gov These can be further metabolized into esters that ionize to produce highly reactive arylnitrenium ions, which are believed to be responsible for cellular damage. nih.govresearchgate.net

Computational studies, in conjunction with experimental techniques like azide (B81097) trapping, have been used to determine the stability and lifetimes of these nitrenium ions. nih.gov The lifetimes of these transient cations are estimated from azide/solvent selectivities. For a series of 4-(benzothiazol-2-yl)phenylnitrenium ions, lifetimes were found to be in the nanosecond range, indicating they are long-lived for such reactive intermediates. nih.gov The substitution pattern on the aniline ring was found to have a modest effect on the ion lifetime. nih.gov

The table below summarizes the estimated lifetimes for several arylnitrenium ions closely related to the one that would be formed from this compound.

| Compound Precursor | Substituent | Ion Lifetime (ns) |

| 2-(4-Aminophenyl)benzothiazole | None | 530 |

| 2-(4-Amino-3-methylphenyl)benzothiazole | 3'-Methyl | 830 |

| 2-(4-Amino-3-chlorophenyl)benzothiazole | 3'-Chloro | 850 |

| 2-(4-Amino-3,5-dimethylphenyl)benzothiazole | 3',5'-Dimethyl | 1150 |

Source: Data derived from studies on closely related 2-(4-aminophenyl)benzothiazole derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Benzothiazoles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chula.ac.th These models are valuable in drug discovery for predicting the activity of novel compounds and guiding the design of more potent analogues. documentsdelivered.comsciengine.com

For benzothiazole derivatives, QSAR studies have been successfully applied to model their anticancer activity. chula.ac.thaip.org The general methodology involves several key steps:

Dataset Selection : A series of benzothiazole compounds with experimentally measured biological activities (e.g., IC₅₀ or pEC₅₀ values) is compiled. chula.ac.th

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molar refractivity), electronic (e.g., net atomic charges), and hydrophobic (e.g., logP) properties. documentsdelivered.com These are often derived from quantum mechanical calculations (DFT), molecular mechanics, or topological analysis. documentsdelivered.comsciengine.com

Model Development : Statistical methods are used to build a regression model. Multiple Linear Regression (MLR) is a common approach. chula.ac.th More advanced techniques include Comparative Molecular Field Analysis (CoMFA), which uses 3D steric and electrostatic fields, and Group-based QSAR (GQSAR), which correlates the properties of molecular fragments with activity. chula.ac.thaip.org

Model Validation : The predictive power of the QSAR model is rigorously assessed. Internal validation is often performed using the leave-one-out (LOO) cross-validation technique, which yields a cross-validation coefficient (q²). External validation involves using the model to predict the activity of a test set of compounds not used in model generation, evaluated by the predictive correlation coefficient (pred_r²). documentsdelivered.comchula.ac.th

The resulting QSAR equation provides quantitative insights into which structural features are critical for enhancing biological activity. documentsdelivered.com

| QSAR Methodology | Typical Descriptors Used | Statistical Method | Key Validation Parameters |

| 2D-QSAR | Steric (Molar Refractivity), Electronic (Net Charge), Hydrophobic (logP) | Multiple Linear Regression (MLR) | R², q² |

| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | Partial Least Squares (PLS) | R², q² |

| Group-based QSAR (GQSAR) | Fragment-based descriptors (e.g., Hydrophilic Area, Chain Count) | Multiple Linear Regression (MLR) | R², q², pred_r² |

Molecular Descriptor Generation and Selection

The foundation of a QSAR model lies in the numerical representation of molecular structures through descriptors. A descriptor is a mathematical value that describes the physicochemical, topological, or electronic properties of a molecule. mdpi.com For benzothiazole derivatives, these descriptors are calculated to quantify various aspects of the molecular structure that may influence their biological activity.

The generation of these descriptors is typically performed using specialized computational chemistry software. The process involves calculating a wide array of descriptors that fall into several categories. In studies involving benzothiazole derivatives, descriptors have been shown to be important for determining inhibitory activity. benthamdirect.com These descriptors can encode information about topology, shape, size, geometry, and electronic properties. benthamdirect.com

Once a large pool of descriptors is generated, a critical step is the selection of the most relevant ones. This is necessary to build a simple, interpretable, and robust QSAR model, avoiding overfitting and chance correlations. Various statistical methods are employed to select a subset of descriptors that have the most significant correlation with the biological activity being studied.

Table 1: Examples of Molecular Descriptors Used in Benzothiazole QSAR Studies

| Descriptor Type | Specific Examples | Description |

|---|---|---|

| Constitutional | nThiazoles, nROH | Counts of specific atoms and functional groups (e.g., number of thiazole rings, number of hydroxyl groups). benthamdirect.com |

| Topological | IC4, χ3 | Characterize the topology and connectivity of atoms in the molecule. benthamdirect.com |

| Geometrical | WA | Relate to the 3D aspects of the molecule, such as its size and shape. benthamdirect.com |

| Electronic | EEig13d, BEHv6 | Describe the electronic properties of the molecule, which are crucial for interactions with biological targets. benthamdirect.com |

| Physicochemical | log P, Total Polar Surface Area | Represent physicochemical properties like lipophilicity (log P) and polarity, which affect absorption and distribution. mdpi.com |

| RDF Descriptors | RDF035u | Based on the Radial Distribution Function, which provides information about interatomic distances in the 3D structure. benthamdirect.com |

| WHIM Descriptors | HATS6m | Holistic descriptors of molecular structure based on statistical indices calculated on the projections of the atoms along principal axes. benthamdirect.com |

Model Development and Statistical Validation

Following the selection of relevant descriptors, a mathematical model is developed to establish a relationship between these descriptors (the independent variables) and the biological activity (the dependent variable). mdpi.com Several regression techniques are employed for this purpose in studies of benzothiazole derivatives, including:

Multiple Linear Regression (MLR) : This method establishes a direct linear relationship between the descriptors and the activity. mdpi.combenthamdirect.com

Partial Least Squares (PLS) : A technique that is useful when the number of descriptors is large or when there is multicollinearity among them. nih.gov

Artificial Neural Networks (ANN) : A non-linear machine learning approach that can model complex relationships between structure and activity. nih.gov

The development of a statistically significant QSAR model is not sufficient; it must be rigorously validated to ensure its predictive power and robustness. nih.gov Validation is a crucial aspect of QSAR modeling and is typically performed through internal and external validation procedures. nih.govmdpi.com

Internal Validation : This process assesses the stability and robustness of the model using only the training set data from which the model was developed. A common method is the leave-one-out (LOO) cross-validation, which generates the Q² statistic. mdpi.com

External Validation : This is a more stringent test of the model's predictive ability. The model is used to predict the activity of an external set of compounds (the test set) that were not used during the model development stage. benthamdirect.comnih.gov The predictive R² (pred_r²) is a key statistic derived from this process. mdpi.comresearchgate.net

A QSAR model is considered reliable and predictive only if it satisfies several statistical criteria. These parameters measure the goodness-of-fit, robustness, and predictive capacity of the model.

| Root Mean Square Error | RMSE | Measures the standard deviation of the prediction errors (residuals). Lower values indicate a better fit. | 0.441 benthamdirect.com |

Advanced Materials Science Applications and Organic Synthesis Utility

Development of Fluorescent Organic Materials

The inherent photophysical properties of the benzothiazole (B30560) core have positioned its derivatives at the forefront of fluorescent material research. These materials are integral to various cutting-edge technologies, from high-performance displays to sensitive analytical tools.

Benzothiazole derivatives are widely employed in the fabrication of optoelectronic devices due to their favorable electronic and luminescent characteristics. mdpi.com The 2,1,3-benzothiadiazole unit, a close structural relative, is particularly noted for its strong electron-withdrawing nature, which makes it a critical building block for creating low-band-gap materials. mit.edupolyu.edu.hk This property is essential for tuning the emission color in organic light-emitting diodes (OLEDs). mit.edu

Table 1: Selected Photophysical Properties of Benzothiadiazole-based Materials

| Compound/Polymer | Absorption Max (λabs) | Emission Max (λem) | Application/Feature | Source |

| PFDTBT Copolymer | - | 649 nm | Red-emitting copolymer for optoelectronics | mdpi.com |

| T-BTD (in Hexane) | 436 nm | 525 nm | Large Stokes shift, fluorescent properties | mdpi.com |

| TMS-T-BTD (in Hexane) | 441 nm | 550 nm | Enhanced photostability, fluorescent properties | mdpi.com |

| Red-emissive OLED with BT unit | - | 646-657 nm | High luminance (7794 cd m-2) | polyu.edu.hk |

This table is interactive and allows for sorting of data.

The benzothiazole framework is a privileged scaffold for the design of fluorescent probes and dyes. mdpi.com Its derivatives can be engineered to exhibit enhanced fluorescence upon binding to specific analytes, a principle widely used in diagnostics and environmental sensing. nih.gov A classic example is Thioflavin T, a benzothiazole dye that is the gold standard for detecting amyloid fibrils associated with neurodegenerative diseases. nih.gov

Modern fluorescent probes based on benzothiazole are designed for high sensitivity and selectivity. Researchers have developed probes for various targets, including:

Hydrazine (B178648): A probe based on benzothiazole and benzoindole was synthesized for the detection of hydrazine, a toxic industrial chemical, in diverse samples such as soil, food, and plant tissues. rsc.org

Hydrogen Peroxide: A benzothiazole-based derivative with aggregation-induced emission (AIE) properties was developed as a 'turn-on' fluorescent probe for detecting hydrogen peroxide in living cells. nih.gov

Thiophenols: A 'turn-on' probe was created that selectively detects harmful thiophenols. researchgate.net The mechanism involves the cleavage of a dinitrophenyl ether by the thiophenol, which releases the highly fluorescent 2-(2-hydroxyphenyl)benzothiazole through an excited-state intramolecular proton transfer (ESIPT) process. researchgate.net

These probes often feature facile synthesis, rapid response times, and high sensitivity, demonstrating the chemical tractability and superior optical properties of the benzothiazole core. rsc.orgnih.gov

Role as a Key Building Block in Complex Heterocyclic Synthesis

Beyond its use in materials science, 4-(1,3-Benzothiazol-2-yl)-2-methylaniline serves as a pivotal building block for the synthesis of more complex heterocyclic structures, particularly those with potential pharmaceutical applications.

The amino group on the phenyl ring of benzothiazole anilines is a versatile handle for further chemical elaboration. This functionality allows the molecule to act as a precursor in the synthesis of a wide array of multifunctional molecules. For instance, 2-(4-aminophenyl)-benzothiazole and its derivatives have been used as starting materials to create novel compounds with potent and selective anticancer activity. mdpi.com

The specific derivative, 2-(4-amino-3-methylphenyl) benzothiazole (also known as DF 203), was developed as an antitumor agent, highlighting its importance as a pharmacophore. mdpi.com The synthesis of such complex molecules often involves modifying the aniline (B41778) moiety. For example, the primary amine can react to form amides, as seen in the synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]- β-alanines, or coordinate with metal centers to form organometallic complexes, such as platinum(II) complexes investigated as new chemotherapy agents. mdpi.comresearchgate.net

The benzothiazole unit is frequently incorporated into conjugated polymers to modulate their optoelectronic properties. mit.eduresearchgate.net The synthesis of these advanced materials typically relies on modern cross-coupling methodologies.

Table 2: Common Synthetic Reactions for Benzothiazole-based Systems

| Reaction Type | Reactants | Product Type | Application | Source |

| Condensation | 2-Aminobenzenethiol + Aldehydes/Acids | 2-Substituted Benzothiazoles | Core synthesis of benzothiazole scaffold | mdpi.com |

| Suzuki Coupling | Dibromo-benzothiadiazole + Bis(boronates) | Conjugated Polymers | Optoelectronic materials, OLEDs, OPVs | mit.edumdpi.comnih.gov |

| Stille Coupling | Dibromo-benzothiadiazole + Organotin reagents | Conjugated Polymers | Low-band-gap materials | polyu.edu.hk |

This table is interactive and allows for sorting of data.

The Suzuki coupling reaction is a particularly powerful tool, enabling the polymerization of monomers like 4,7-dibromo-2,1,3-benzothiadiazole with various aromatic bis(boronates) such as fluorene derivatives. mit.edunih.gov This approach yields high molecular weight polymers with tailored electronic band gaps and enhanced solubility. mit.edu The resulting conjugated polymers, like PFBT, have found applications not only in OLEDs but also in biosensing platforms such as label-free DNA microarrays. nih.gov The incorporation of the electron-deficient benzothiazole moiety into the polymer backbone leads to materials with red-shifted absorption and emission profiles, which is a key goal in the development of materials for organic electronics. mit.edu

Industrial Applications in Dyes and Pigments (Chemically oriented)

The chemical structure of this compound is inherently that of a chromophore, making it and its derivatives suitable for use as dyes and pigments. The extensive π-conjugated system spanning the benzothiazole and aniline rings is responsible for the absorption of light in the visible spectrum.

The color and properties of these dyes can be precisely controlled by chemical modification. Altering the substituents on either the benzothiazole or the phenyl ring can shift the absorption and emission wavelengths. This chemical tunability is a significant advantage in the dye and pigment industry, allowing for the creation of a wide palette of colors from a single core structure. The synthesis of these dyes often relies on well-established industrial processes, such as the condensation of 2-aminothiophenol (B119425) derivatives with various aromatic aldehydes or carboxylic acids, which is an efficient method for producing the core benzothiazole heterocycle. mdpi.com While many modern applications focus on their fluorescence for high-tech uses, the fundamental light-absorbing properties of these compounds underpin their role in the broader chemical industry as colorants.

Application in Analytical and Sensor Technologies

The field of analytical and sensor technologies continually seeks novel compounds with specific and detectable responses to various analytes. While the broader class of benzothiazole derivatives has demonstrated significant potential in this arena, specific research detailing the application of This compound in analytical and sensor technologies is not extensively documented in publicly available scientific literature.

Benzothiazole-based compounds are well-regarded for their fluorescent properties, which can be modulated by their molecular structure and interaction with their environment. This characteristic makes them attractive candidates for the development of fluorescent probes and chemosensors. For instance, various derivatives of 2-phenylbenzothiazole (B1203474) have been investigated for their ability to detect a range of analytes, from metal ions to biologically significant molecules. The inherent fluorescence of the benzothiazole core often forms the basis for the signaling mechanism in these sensors.

Generally, the introduction of substituents onto the 2-phenylbenzothiazole scaffold can tune the photophysical properties and introduce specific binding sites for target analytes. The amino and methyl groups on the phenyl ring of This compound , in theory, could influence its electronic and steric properties, potentially making it a candidate for specific sensing applications. However, dedicated studies to explore and characterize these potential applications for this specific compound are not readily found.

Research on analogous structures, such as 2-(4-aminophenyl)benzothiazole, has shown their utility as fluorescent stains in biological imaging, for example, in the analysis of bacterial spore structures nih.govfrontiersin.org. Furthermore, functionalized benzothiazole derivatives have been successfully designed as selective chemosensors for various ions, including Zn²⁺, Cu²⁺, Ni²⁺, and Fe³⁺, as well as for molecules like cyanate usak.edu.trnih.govresearchgate.net. These sensors often operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT), leading to a detectable change in fluorescence upon binding with an analyte.

Despite the promising characteristics of the benzothiazole family, and the known antitumor properties of This compound , its role as a primary component in analytical and sensor technologies remains an area with limited specific investigation. Future research may yet uncover and detail such applications, leveraging the foundational knowledge of related benzothiazole compounds.

Data on Related Benzothiazole-Based Sensors

To provide context on the capabilities of the broader chemical family, the following table summarizes the performance of some reported benzothiazole-based fluorescent sensors for various analytes. It is crucial to note that this data does not pertain to This compound itself but illustrates the potential of the benzothiazole scaffold in sensor design.

| Sensor Moiety | Analyte | Detection Limit | Signaling Mechanism |

| Benzothiazole-based probe | Fe³⁺ | 5.86 µM - 8.43 µM | Fluorescence quenching |

| Aminophenyl benzothiazole derivative | Cyanate | Not specified | Colorimetric and fluorometric response |

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of benzothiazole (B30560) derivatives is a well-established field, yet significant opportunities exist for developing more efficient, sustainable, and versatile methodologies. nih.gov Traditional methods often rely on the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds or transition-metal-catalyzed cyclizations. nih.govacs.org Future research is poised to move beyond these classic routes, focusing on greener and more atom-economical strategies.

Promising research directions include:

Green Chemistry Approaches: The use of environmentally benign solvents like water or ionic liquids, and even solvent-free conditions, is a key area of development. mdpi.com For instance, the use of silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) as a recyclable, heterogeneous catalyst under solvent-free conditions presents an efficient and eco-friendly protocol. mdpi.com Similarly, catalyst-free methods in recyclable solvents like methanol-water mixtures activated by ammonium (B1175870) chloride are being explored. nih.gov

Novel Catalytic Systems: While copper and palladium catalysts are effective, research into cheaper, less toxic, and more abundant metal catalysts like nickel and iron is gaining traction. nih.govorganic-chemistry.org Ruthenium-catalyzed intramolecular oxidative coupling has also been shown to be effective for creating substituted 2-aminobenzothiazoles. nih.gov The development of ligand-free catalytic systems further simplifies reaction procedures and reduces costs. organic-chemistry.org

One-Pot, Multi-Component Reactions: Designing synthetic pathways where multiple bonds are formed in a single operation from simple starting materials is a major goal. A novel three-component reaction involving aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions has been developed for synthesizing 2-substituted benzothiazoles, showcasing a move towards more efficient and environmentally friendly processes. nih.govacs.org

C-H Functionalization: Direct functionalization of the benzothiazole core is a powerful strategy for creating derivatives. nih.govacs.org Future work will likely focus on developing more selective and efficient C-H activation methods to introduce a wider range of functional groups, enabling fine-tuning of the molecule's properties.

| Catalyst Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalyst | Silica-supported Sodium Hydrogen Sulfate (NaHSO4-SiO2) | Reusable, solvent-free conditions, inexpensive, non-toxic. | mdpi.com |

| Transition Metal (Less-common) | Nickel(II) salts | Cheaper and less toxic than palladium, mild reaction conditions, high yields. | nih.gov |

| Transition Metal (Precious) | Ruthenium(III) chloride (RuCl3) | Effective for intramolecular oxidative coupling. | nih.gov |

| Non-metallic Catalyst | Molecular Iodine (I2) | Enables solid-phase, solvent-free reactions. | nih.gov |

| Catalyst-Free System | DMSO as oxidant | Environmentally friendly, avoids toxic metal catalysts. | nih.govacs.org |

Advanced Structural Characterization Techniques for In Situ Analysis

A thorough understanding of a molecule's structure is fundamental to predicting its behavior and designing applications. While standard techniques like NMR spectroscopy and single-crystal X-ray diffraction are routinely used to characterize benzothiazole derivatives, future research will benefit from the application of advanced, in-situ analytical methods. nih.govmdpi.comnih.govnih.gov

These techniques will allow researchers to observe the molecule in real-time as it participates in chemical reactions or responds to external stimuli. For example, in-situ X-ray diffraction could be used to study the dynamic changes in crystal packing of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline derivatives during processes like excited-state intramolecular proton transfer (ESIPT). The ESIPT process involves distinct ground and excited states, which can be studied to understand the photophysical properties. mdpi.com

Furthermore, advanced spectroscopic techniques such as time-resolved fluorescence and transient absorption spectroscopy can provide invaluable data on the dynamics of excited states, which is crucial for applications in optoelectronics and sensing. Observing the planarity between the benzothiazole unit and the aniline (B41778) ring is critical, as this dihedral angle significantly influences the electronic and photophysical properties. nih.govmdpi.com For instance, studies on related compounds have shown this angle can range from nearly planar (3-5°) to more twisted (up to 20°), depending on the substituents. mdpi.com

Deepening Theoretical Understanding of Reactivity and Photophysical Behavior

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govmdpi.comscirp.org For this compound and its derivatives, theoretical studies can provide deep insights that guide experimental work.

Future theoretical research should focus on:

Reactivity Descriptors: Calculating global and local reactivity indices (e.g., chemical hardness, softness, electrophilicity index) can predict the most reactive sites within the molecule, aiding in the design of new synthetic functionalization strategies. mdpi.comscirp.org

Photophysical Properties: TD-DFT calculations are crucial for simulating UV-Vis absorption spectra and understanding the nature of electronic transitions, such as intramolecular charge transfer (ICT). researchgate.net This is vital for designing molecules with specific absorption and emission characteristics for use as dyes or fluorescent probes. mdpi.comresearchgate.net

Non-Linear Optical (NLO) Properties: Computational screening can identify derivatives with high hyperpolarizability (β), which is a key parameter for materials used in optical devices. researchgate.net Studies have shown that the arrangement of electron-donating and electron-withdrawing groups significantly impacts NLO response. researchgate.net

Environmental Interactions: Simulating the behavior of the molecule in different solvent environments (using models like PCM) can predict its solubility and stability, which is essential for practical applications. scirp.orgresearchgate.net

| Parameter | Significance | Computational Method | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates kinetic stability and reactivity; a lower gap suggests higher reactivity. | DFT (e.g., B3LYP) | mdpi.com |

| Molecular Electrostatic Potential (MESP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | DFT | mdpi.comscirp.org |

| Hyperpolarizability (β) | Measures the non-linear optical response of a molecule. | DFT (e.g., CAM-B3LYP) | researchgate.net |

| Reorganization Energy (λ) | Relates to charge transport efficiency in organic electronic materials. | DFT (e.g., B3LYP) | nih.gov |

| Absorption Spectra (λmax) | Predicts the wavelength of maximum light absorption. | TD-DFT | researchgate.net |

Expansion into Emerging Materials Science Domains

The unique structural and electronic properties of the benzothiazole scaffold make it a highly attractive building block for advanced functional materials. rsc.orgijsrst.com The presence of both electron-donating (aniline) and electron-accepting (benzothiazole) moieties within the same structure allows for tunable intramolecular charge transfer characteristics, which is a key feature for many applications in materials science. google.com

Future interdisciplinary research will likely drive the integration of this compound derivatives into several high-growth areas:

Organic Electronics: Benzothiazole derivatives are being actively investigated for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org Their utility stems from good charge transport properties and the ability to absorb light over a broad range of the solar spectrum. rsc.orggoogle.com Future work will involve synthesizing novel donor-acceptor polymers incorporating this benzothiazole unit to enhance device efficiency and stability. rsc.org

Chemosensors and Bioimaging: The inherent fluorescence of many benzothiazole derivatives, which can be modulated by their environment or by binding to specific analytes, makes them excellent candidates for chemosensors. nih.gov For example, Thioflavin T, a related benzothiazole dye, is famously used to detect amyloid fibrils associated with Alzheimer's disease. nih.gov Tailoring the structure of this compound could lead to new probes for detecting metal ions, anions, or biologically important molecules.

Photoprotective Agents: Certain benzothiazole derivatives have shown promise as multifunctional agents for skin protection, exhibiting both antioxidant and UV-filtering properties. nih.gov Research has indicated that incorporating different heterocyclic groups at the 2-position of the benzothiazole ring can tune the sun protection factor (SPF) values, with furan-substituted derivatives showing particularly high protection against UVB radiation. nih.gov This opens up avenues in cosmetology and dermatology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |